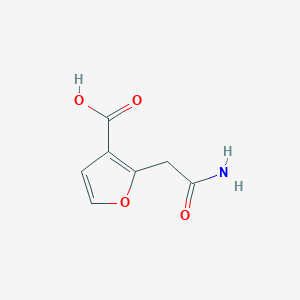
4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide
Overview
Description
“4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide” is a chemical compound with the molecular formula C8H10BrClN2O . Pyridine derivatives, such as this compound, are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide” can be represented by the InChI code 1S/C8H10BrClN2O .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, a study reports the magnesiation of a similar compound followed by trapping with electrophiles to generate a variety of pentasubstituted pyridines with desired functionalities .Scientific Research Applications
Organic Synthesis: Palladium-Catalyzed Amination
This compound may be utilized in organic synthesis, particularly in palladium-catalyzed amination reactions . Such reactions are fundamental in creating complex molecules for pharmaceuticals and agrochemicals, showcasing the compound’s versatility in synthetic chemistry.
Halogen Exchange Reactions
The compound can also be involved in halogen exchange reactions, such as the conversion to 5-Bromo-2-fluoropyridine using anhydrous potassium fluoride . This demonstrates its utility in modifying the halogen content of molecules, which is essential in the development of new chemical entities.
Metal Coordination Chemistry
In the field of metal coordination chemistry, 4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide could potentially be used to synthesize ligands for metal complexes . These complexes have applications ranging from catalysis to materials science.
Spectroscopic Studies: Infrared Spectral Data
The compound’s infrared spectral data can be analyzed both theoretically and experimentally, which is important for understanding compound-solvent interactions and the compound’s conformational properties .
Agrochemicals and Dyestuff Intermediates
It serves as an important intermediate in the synthesis of novel compounds used in agrochemicals, pharmaceuticals, and dyestuff fields . This highlights its role in the production of various chemicals that are integral to these industries.
Solvent Effect Studies
The compound’s interaction with different solvents can be studied to understand the solvent effects on its properties, which is crucial for optimizing reaction conditions in chemical synthesis .
Development of Novel Boronic Acids and Esters
Lastly, it can be used in the synthesis of novel halopyridinylboronic acids and esters, which are valuable in cross-coupling reactions to create biologically active compounds .
properties
IUPAC Name |
4-bromo-5-chloro-1-hydroxy-N-propan-2-ylpyridin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-5(2)11-8-3-6(9)7(10)4-12(8)13/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVFUBDKNONZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1C=C(C(=CN1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-(isopropylamino)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)
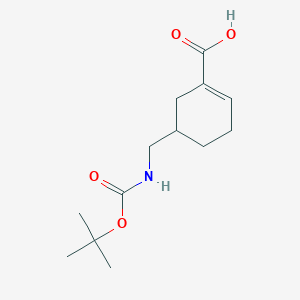
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
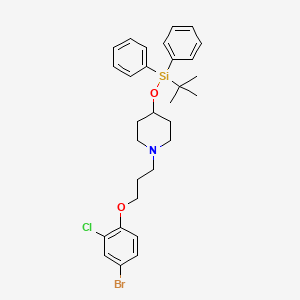
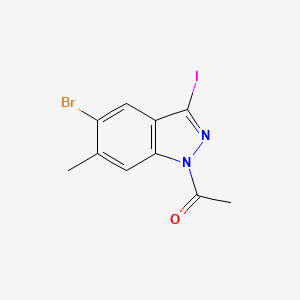
![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)

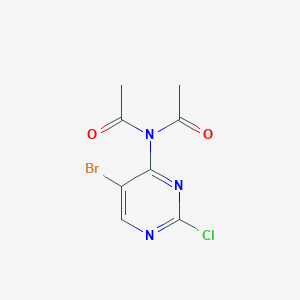
![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)

